molecular formula C12H13NO2 B6153069 3',4'-dihydrospiro[cyclopentane-1,2'-pyrano[3,2-b]pyridine]-4'-one CAS No. 2385415-87-0

3',4'-dihydrospiro[cyclopentane-1,2'-pyrano[3,2-b]pyridine]-4'-one

Cat. No.: B6153069
CAS No.: 2385415-87-0
M. Wt: 203.2
InChI Key:
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Description

3’,4’-dihydrospiro[cyclopentane-1,2’-pyrano[3,2-b]pyridine]-4’-one is a complex organic compound with a unique spiro structure. This compound is characterized by a fused ring system that includes a cyclopentane ring, a pyrano ring, and a pyridine ring. The spiro connection between the cyclopentane and pyrano rings adds to its structural complexity and potential for diverse chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-dihydrospiro[cyclopentane-1,2’-pyrano[3,2-b]pyridine]-4’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclopentanone derivative, the reaction proceeds through a series of steps involving condensation, cyclization, and oxidation to form the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the spiro structure. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3’,4’-dihydrospiro[cyclopentane-1,2’-pyrano[3,2-b]pyridine]-4’-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3’,4’-dihydrospiro[cyclopentane-1,2’-pyrano[3,2-b]pyridine]-4’-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3’,4’-dihydrospiro[cyclopentane-1,2’-pyrano[3,2-b]pyridine]-4’-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways. The exact pathways and targets depend on the specific application and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopentane-1,2’-pyrano[2,3-b]pyridine]-4’-one: Similar in structure but with different ring fusion.

    Spiro[cyclohexane-1,2’-pyrano[3,2-b]pyridine]-4’-one: Contains a cyclohexane ring instead of a cyclopentane ring.

    Spiro[cyclopentane-1,2’-pyrano[3,2-b]quinoline]-4’-one: Features a quinoline ring instead of a pyridine ring.

Uniqueness

3’,4’-dihydrospiro[cyclopentane-1,2’-pyrano[3,2-b]pyridine]-4’-one is unique due to its specific spiro connection and the combination of cyclopentane, pyrano, and pyridine rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

CAS No.

2385415-87-0

Molecular Formula

C12H13NO2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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